molecular formula C5H15N3O8P2 B12729536 4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate

4-(2-Aminoethyl)imidazole bis(dihydrogen phosphate) hydrate

Cat. No.: B12729536
M. Wt: 307.14 g/mol
InChI Key: DIJCZIWVYBPQBD-UHFFFAOYSA-N
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Description

Histamine diphosphate monohydrate (CAS-RN 51-74-1) is a compound widely recognized for its role as a neurotransmitter in the nervous system and as a local mediator in various physiological processes. It is involved in neurotransmission, inflammation, smooth muscle contraction, capillary dilation, chemotaxis, cytokine production, and gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histamine diphosphate monohydrate can be synthesized by treating a hot solution of bis-3,4-dichlorobenzenesulfonate with an equivalent amount of barium hydroxide in water solution . The reaction conditions typically involve maintaining the mixture at an alkaline pH using calcium carbonate.

Industrial Production Methods: The industrial production of histamine diphosphate monohydrate generally follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Histamine diphosphate monohydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring structure.

    Substitution: Substitution reactions often involve the imidazole ring, leading to different histamine derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various imidazole derivatives and substituted histamine compounds .

Scientific Research Applications

Histamine diphosphate monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Histamine diphosphate monohydrate exerts its effects by acting on histamine receptors, primarily H1 and H2 receptors. It causes dilation of arteries and capillaries, leading to increased blood flow and decreased systemic blood pressure. It also stimulates gastric gland secretion, resulting in increased gastric juice acidity . The compound’s action is mediated through the activation of nitric oxide synthetase and subsequent vasodilation .

Comparison with Similar Compounds

Uniqueness: Histamine diphosphate monohydrate is unique due to its specific molecular structure, which allows it to interact effectively with histamine receptors and exert potent physiological effects. Its monohydrate form also contributes to its stability and solubility in aqueous solutions .

Properties

Molecular Formula

C5H15N3O8P2

Molecular Weight

307.14 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;phosphono dihydrogen phosphate;hydrate

InChI

InChI=1S/C5H9N3.H4O7P2.H2O/c6-2-1-5-3-7-4-8-5;1-8(2,3)7-9(4,5)6;/h3-4H,1-2,6H2,(H,7,8);(H2,1,2,3)(H2,4,5,6);1H2

InChI Key

DIJCZIWVYBPQBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCN.O.OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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